1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea
Description
This urea derivative features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a pyrimidine ring substituted with a pyrrolidin-1-yl moiety at position 2.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-24-14-5-4-11(17)8-13(14)21-16(23)20-12-9-18-15(19-10-12)22-6-2-3-7-22/h4-5,8-10H,2-3,6-7H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITOGNQOTYSZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CN=C(N=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidinyl intermediate: This step involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidine.
Formation of the chloro-methoxyphenyl intermediate: This step involves the reaction of 5-chloro-2-methoxyaniline with phosgene or a phosgene equivalent to form 5-chloro-2-methoxyphenyl isocyanate.
Coupling reaction: The final step involves the reaction of the pyrimidinyl intermediate with the chloro-methoxyphenyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of 1-(5-Hydroxy-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea.
Reduction: Formation of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences
Key Observations
Substituent Effects on the Phenyl Ring The target compound has a single methoxy group at position 2 and a chloro group at position 5 on the phenyl ring, which may balance electron-withdrawing (Cl) and electron-donating (OCH₃) effects. In contrast, the compound from has two methoxy groups (positions 2 and 4) and a chloro group (position 5), which could enhance solubility but reduce lipophilicity compared to the target compound.
Pyrimidine Modifications The pyrrolidin-1-yl group at position 2 in the target compound and introduces a basic nitrogen, which may facilitate hydrogen bonding or cation-π interactions in biological targets. The compound in replaces pyrrolidin-1-yl with a dimethylamino group at position 4 and adds a methoxy group at position 2 on the pyrimidine. This could alter binding affinity due to steric and electronic differences. Derivatives in feature a sulfonyl linker instead of a direct urea-pyrimidine connection, which may reduce conformational flexibility and affect target engagement.
Synthetic Approaches The synthesis of ’s derivatives employs Friedel-Crafts alkylation with anhydrous AlCl₃ in dry dichloromethane, suggesting a route adaptable to electrophilic aromatic substitution . No synthesis details are provided for the target compound, but its structure implies possible use of palladium-catalyzed coupling or urea-forming reactions.
Implications for Drug Design
- Bioactivity: The pyrrolidin-1-yl group (target compound and ) may enhance interactions with kinase ATP-binding pockets, while dimethylamino groups () could modulate selectivity.
- Solubility : Increased methoxy substitution () likely improves aqueous solubility compared to the target compound’s single methoxy group.
- Metabolic Stability : The sulfonyl derivatives in may exhibit greater metabolic stability due to reduced susceptibility to esterase cleavage.
Biological Activity
The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a member of a class of urea derivatives that have garnered interest in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula : C12H17ClN2O
- Molecular Weight : 240.73 g/mol
- CAS Number : 196868-63-0
Physical Properties
| Property | Value |
|---|---|
| LogP | 4.1442 |
| Polar Surface Area | 51.717 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives within the same structural family have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (PC3) cells.
The mechanism often involves the inhibition of specific kinases or receptors that play critical roles in tumor growth and proliferation. In particular, these compounds may act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Case Studies
-
Study on CDK Inhibition :
- A study demonstrated that a related compound exhibited IC50 values in the nanomolar range for CDK9 inhibition, leading to significant apoptosis in cancer cell lines. The compound induced a fold increase in apoptotic signals when tested against various cancer cells, indicating its potential as a therapeutic agent for cancer treatment .
- In Vivo Efficacy :
Other Biological Activities
Beyond anticancer properties, these compounds may exhibit additional pharmacological effects such as:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : Studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
